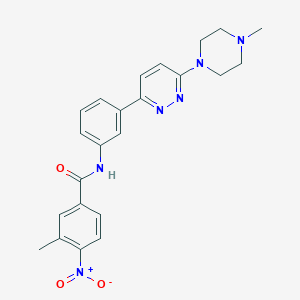

3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

CAS No.: 899981-10-3

Cat. No.: VC5979526

Molecular Formula: C23H24N6O3

Molecular Weight: 432.484

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899981-10-3 |

|---|---|

| Molecular Formula | C23H24N6O3 |

| Molecular Weight | 432.484 |

| IUPAC Name | 3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide |

| Standard InChI | InChI=1S/C23H24N6O3/c1-16-14-18(6-8-21(16)29(31)32)23(30)24-19-5-3-4-17(15-19)20-7-9-22(26-25-20)28-12-10-27(2)11-13-28/h3-9,14-15H,10-13H2,1-2H3,(H,24,30) |

| Standard InChI Key | HBHCBEFEKUMREA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS No. 899981-10-3) has the molecular formula C23H24N6O3 and a molecular weight of 432.484 g/mol. Its IUPAC name reflects the integration of a pyridazine ring substituted with a 4-methylpiperazine group at position 6, linked via a phenyl group to a 3-methyl-4-nitrobenzamide moiety.

Table 1: Key Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS No. | 899981-10-3 | |

| Molecular Formula | C23H24N6O3 | |

| Molecular Weight (g/mol) | 432.484 | |

| SMILES | CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)N+[O-] | |

| InChI Key | HBHCBEFEKUMREA-UHFFFAOYSA-N |

Structural Analysis

The compound’s architecture combines three pharmacophoric elements:

-

Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for enhancing solubility and hydrogen-bonding capacity .

-

4-Methylpiperazine: A saturated heterocycle providing conformational flexibility and potential interaction with biological targets, such as kinases or GPCRs .

-

4-Nitrobenzamide: A nitro group at the para position of the benzamide confers electron-withdrawing effects, influencing reactivity and binding affinity.

The methyl group at position 3 of the benzamide may sterically modulate interactions with target proteins, while the nitro group could participate in redox reactions or serve as a hydrogen bond acceptor.

Synthesis and Preparation

Synthetic Pathways

While explicit synthetic details are proprietary, the compound’s structure suggests a multi-step approach:

-

Pyridazine Functionalization: Introduction of the 4-methylpiperazine group at position 6 of pyridazin-3-amine via nucleophilic aromatic substitution.

-

Phenyl Coupling: Suzuki-Miyaura cross-coupling to attach the pyridazine intermediate to a meta-substituted phenyl ring.

-

Benzamide Formation: Amidation of 3-methyl-4-nitrobenzoic acid with the aniline derivative using coupling agents like HATU or EDCI.

Purification and Characterization

Post-synthesis, purification likely involves column chromatography or recrystallization. Characterization via 1H/13C NMR, HRMS, and HPLC ensures structural fidelity. The absence of reported solubility data implies challenges in aqueous formulation, necessitating organic solvents like DMSO for in vitro assays.

Physicochemical Properties

Stability and Solubility

The nitro group introduces thermal instability, requiring storage at controlled temperatures to prevent decomposition. The logP value (estimated at ~3.2 via PubChem) indicates moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility.

Spectroscopic Data

-

UV-Vis: Absorption maxima near 270 nm (pyridazine π→π*) and 340 nm (nitrobenzamide n→π* transition) .

-

IR: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1670 cm⁻¹ (amide C=O).

Biological Activity and Mechanisms

Antimicrobial and Anticancer Prospects

Nitroaromatic compounds exhibit antimicrobial activity via nitroreductase-mediated cytotoxicity. In cancer models, nitro groups may act as radiosensitizers, enhancing oxidative damage in hypoxic tumor microenvironments .

Comparative Analysis with Structural Analogs

Table 2: Comparison with N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

| Property | Target Compound | Analog (CAS 899759-06-9) |

|---|---|---|

| Molecular Formula | C23H24N6O3 | C22H22N6O3 |

| Molecular Weight | 432.484 g/mol | 418.457 g/mol |

| Substituent | 3-Methyl-4-nitrobenzamide | 4-Nitrobenzamide |

| Potential Bioactivity | Enhanced steric interactions | Reduced lipophilicity |

The methyl group in the target compound may improve target selectivity compared to its non-methylated analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume